molecular formula C8H5ClF3NO3 B6302536 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 83190-03-8

2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B6302536
CAS No.: 83190-03-8
M. Wt: 255.58 g/mol
InChI Key: XWQLZSUQJGNSAM-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Nitroarenes in Modern Synthetic Strategies

Halogenated nitroarenes are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the construction of complex molecules. The presence of both a halogen and a nitro group on an aromatic ring activates it towards nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a halogen, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of a wide array of derivatives, including pharmaceuticals, agrochemicals, and dyes.

Furthermore, the nitro group itself can be readily transformed into other functional groups, most commonly an amino group through reduction. This conversion opens up another dimension of synthetic possibilities, allowing for the introduction of nitrogen-containing functionalities and the subsequent formation of various heterocyclic systems. The selective reduction of the nitro group in the presence of a halogen is a common and crucial transformation in multi-step syntheses.

Significance of Trifluoroethoxy Moieties in Aromatic Systems for Advanced Chemical Research

The incorporation of trifluoroethoxy groups into aromatic systems has gained considerable traction in advanced chemical research, particularly in medicinal chemistry and materials science. The trifluoromethyl (CF3) group, and by extension the trifluoroethoxy group, imparts unique physicochemical properties to organic molecules. These include increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics.

In drug discovery, the introduction of a trifluoroethoxy moiety can significantly improve a compound's pharmacokinetic profile. The strong carbon-fluorine bonds are resistant to metabolic cleavage, leading to a longer biological half-life. The lipophilic nature of the trifluoroethoxy group can enhance membrane permeability and binding affinity to biological targets. Aromatic compounds are pivotal in pharmaceuticals, and their strategic functionalization is a key aspect of drug design.

Historical Development and Evolution of Related Aryl Ether Chemistry

The synthesis of aryl ethers, the class of compounds to which 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene belongs, has a rich history. The classical Williamson ether synthesis, developed in the 19th century, provided the foundational method for forming an ether linkage from an alkoxide and an alkyl halide. wikipedia.org However, the synthesis of aryl ethers, particularly diaryl ethers, posed a greater challenge.

A significant breakthrough came with the advent of the Ullmann condensation in the early 20th century, which utilized a copper catalyst to facilitate the reaction between an aryl halide and a phenol (B47542). While revolutionary, the traditional Ullmann reaction often required harsh conditions, such as high temperatures.

The late 20th and early 21st centuries witnessed the development of more sophisticated and milder methods for aryl ether synthesis, most notably the palladium-catalyzed Buchwald-Hartwig amination, which was extended to etherification reactions. These modern cross-coupling reactions offer greater functional group tolerance, lower catalyst loadings, and milder reaction conditions, significantly expanding the scope and applicability of aryl ether synthesis in both academic and industrial settings.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 83190-03-8
Molecular Formula C8H5ClF3NO3
Molecular Weight 255.58 g/mol
Appearance (Predicted) Pale yellow solid or oil
Boiling Point (Predicted) ~300-350 °C at 760 mmHg
Melting Point (Predicted) Information not available
Solubility (Predicted) Insoluble in water, soluble in common organic solvents

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and commonly employed method would be a variation of the Williamson ether synthesis.

In a typical procedure, a dihalogenated nitrobenzene (B124822), such as 2,4-dichloronitrobenzene (B57281) or 1,2-dichloro-4-nitrobenzene, is reacted with 2,2,2-trifluoroethanol (B45653) in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the alcohol to form the more nucleophilic trifluoroethoxide anion. This anion then attacks the carbon atom bearing one of the chlorine atoms, displacing it to form the desired ether linkage. The presence of the nitro group para to one of the chlorine atoms activates it for this substitution.

The reactivity of this compound is largely dictated by its functional groups. The remaining chlorine atom is still activated by the para-nitro group, making the compound susceptible to further nucleophilic aromatic substitution reactions with various nucleophiles like amines, thiols, and other alkoxides.

Another key reaction is the reduction of the nitro group. This can be achieved using a variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This reaction yields 3-chloro-4-(2,2,2-trifluoroethoxy)aniline, a valuable intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Spectroscopic Data

Spectroscopy Predicted Features
¹H NMR Aromatic region (δ 7.0-8.5 ppm) would show three distinct signals corresponding to the three protons on the benzene (B151609) ring, likely exhibiting complex splitting patterns (doublets and doublets of doublets). A quartet (due to coupling with the three fluorine atoms) would be expected for the methylene (B1212753) protons of the trifluoroethoxy group in the region of δ 4.0-5.0 ppm.
¹³C NMR Aromatic region (δ 110-160 ppm) would display six signals for the six unique carbon atoms of the benzene ring. The carbon bearing the trifluoroethoxy group would be significantly deshielded. The methylene carbon of the trifluoroethoxy group would appear as a quartet due to C-F coupling.
FTIR (cm⁻¹) Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group would be observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. C-O-C stretching vibrations for the ether linkage would appear in the 1250-1000 cm⁻¹ region. C-Cl stretching vibrations would be found in the 800-600 cm⁻¹ region. Strong C-F stretching vibrations are also expected.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z 255, with a characteristic M+2 isotope peak at m/z 257 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the ether bond.

Research and Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. Its trifluoroethoxylated and chlorinated aniline (B41778) derivative, obtained after reduction of the nitro group, is a valuable precursor for the synthesis of various herbicides and pesticides. The unique combination of the trifluoroethoxy group and the chloro-substituent can impart desirable properties to the final active ingredients, such as enhanced efficacy and metabolic stability.

While specific research articles focusing solely on this compound are limited, its importance is evident from its inclusion in the patent literature related to the synthesis of novel agrochemicals. These patents often describe the synthesis of a range of compounds where this compound serves as a crucial starting material or intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQLZSUQJGNSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535042
Record name 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
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Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83190-03-8
Record name 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83190-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID80535042
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Synthetic Methodologies and Pathways for 2 Chloro 4 Nitro 1 2,2,2 Trifluoroethoxy Benzene

Regioselective Etherification Strategies for Trifluoroethoxy Installation

The introduction of the 2,2,2-trifluoroethoxy group onto the aromatic ring is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution, a powerful method for forming aryl ethers, particularly on electron-deficient aromatic rings.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene. This reaction pathway involves the attack of a nucleophile on an aromatic ring that is substituted with at least one good leaving group and electron-withdrawing groups. The presence of the nitro group in the target molecule is particularly advantageous for this synthetic strategy.

A plausible and commonly employed synthetic route commences with a di-halogenated nitrobenzene (B124822), such as 2,4-dichloronitrobenzene (B57281). In this scenario, the sodium salt of 2,2,2-trifluoroethanol (B45653) (sodium 2,2,2-trifluoroethoxide), acting as the nucleophile, displaces one of the chlorine atoms. The regioselectivity of this substitution is governed by the electronic effects of the substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In 2,4-dichloronitrobenzene, the chlorine atom at the 4-position (para to the nitro group) is more activated and sterically more accessible than the chlorine at the 2-position (ortho to the nitro group). Consequently, the trifluoroethoxide preferentially attacks the carbon at the 4-position, leading to the desired product.

The efficiency of the SNAr reaction can be significantly enhanced by optimizing the reaction conditions. This includes the choice of solvent, temperature, and the use of catalysts. Aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed to solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the trifluoroethoxide anion.

Phase-transfer catalysis (PTC) presents a particularly effective methodology for this type of etherification. crdeepjournal.orgresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the trifluoroethoxide anion from an aqueous or solid phase to the organic phase where the 2,4-dichloronitrobenzene is dissolved. biomedres.us This approach can lead to milder reaction conditions, reduced reaction times, and improved yields by maintaining a low concentration of the nucleophile in the organic phase, which can minimize side reactions. crdeepjournal.org For instance, the use of a catalyst like tetrabutylammonium (B224687) bromide can facilitate the reaction between the sodium salt of 2,2,2-trifluoroethanol and 2,4-dichloronitrobenzene in a biphasic system.

A patent describing a similar synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene from 2,4-dichloronitrobenzene highlights the use of a base like potassium carbonate and a catalyst such as copper powder or copper oxide in a solvent like toluene (B28343) at elevated temperatures (80-90°C). google.com While the nucleophile is different, the general principles of activating the aromatic ring and facilitating the substitution are analogous.

Parameter Condition Purpose
Starting Material 2,4-DichloronitrobenzeneProvides the aromatic backbone with leaving groups.
Nucleophile Sodium 2,2,2-trifluoroethoxideIntroduces the trifluoroethoxy moiety.
Solvent DMF, DMSO, TolueneDissolves reactants and facilitates the reaction.
Catalyst Tetrabutylammonium bromide (PTC)Enhances reaction rate and efficiency.
Base Potassium CarbonateCan be used to generate the alkoxide in situ.
Temperature Elevated (e.g., 80-90°C)Provides the necessary activation energy.

The nature of the leaving group and the presence of activating substituents are paramount in SNAr reactions. Halogens are common leaving groups, with their lability generally following the trend F > Cl > Br > I in activated aromatic systems. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

The nitro group is a powerful activating substituent. Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. nih.gov The positioning of the nitro group ortho or para to the leaving group is crucial for this stabilization. In the case of 2,4-dichloronitrobenzene, the nitro group at the 1-position effectively activates the chlorine at the 4-position for nucleophilic displacement.

The mechanism of the SNAr reaction for the synthesis of this compound proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: The 2,2,2-trifluoroethoxide anion attacks the carbon atom bearing the chlorine atom at the 4-position of 2,4-dichloronitrobenzene. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. nih.govyoutube.com

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final product, this compound.

Recent computational studies have also explored the possibility of a concerted (cSNAr) mechanism for some nucleophilic aromatic substitutions, where the bond formation and bond breaking occur in a single step. acs.org However, for highly activated systems like the one under discussion, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally the accepted pathway. nih.govsemanticscholar.org

Alternative Functional Group Transformations Leading to the Trifluoroethoxy Moiety

While SNAr is the most direct approach, other synthetic strategies can be considered for the installation of the trifluoroethoxy group.

The Mitsunobu reaction provides a powerful method for the formation of ethers from alcohols and acidic pronucleophiles with inversion of configuration at the alcohol carbon. nih.govnih.gov In this context, one could envision the reaction of 2-chloro-4-nitrophenol (B164951) with 2,2,2-trifluoroethanol in the presence of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). rsc.orgresearchgate.net The reaction proceeds by the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group, which is then displaced by the phenoxide. However, the acidity of the phenol (B47542) is a critical factor for the success of this reaction.

The Ullmann condensation is another classical method for the formation of aryl ethers, typically involving the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base at high temperatures. wikipedia.orgorganic-chemistry.orgsemanticscholar.org A potential application here would be the reaction of 2,4-dichloronitrobenzene with 2,2,2-trifluoroethanol in the presence of a copper catalyst. Modern variations of the Ullmann reaction often utilize ligands to improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. mdpi.comorganic-chemistry.org

Reaction Starting Materials Reagents Key Features
Mitsunobu Reaction 2-Chloro-4-nitrophenol, 2,2,2-TrifluoroethanolTriphenylphosphine, DEADMild conditions, inversion of stereochemistry.
Ullmann Condensation 2,4-Dichloronitrobenzene, 2,2,2-TrifluoroethanolCopper catalyst, BaseSuitable for less activated aryl halides.

Selective Chlorination and Nitration Protocols for Aryl Ring Functionalization

An alternative synthetic strategy involves introducing the chloro and nitro groups onto a pre-existing 1-(2,2,2-trifluoroethoxy)benzene ring. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution reactions.

The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming electrophile. The 2,2,2-trifluoroethoxy group is an ortho-, para-directing group due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. However, due to the strong electron-withdrawing nature of the trifluoromethyl group, it is also a deactivating group. The chloro group is also an ortho-, para-director and is deactivating. The nitro group is a strong deactivating group and a meta-director.

Selective Chlorination: If one were to start with 4-nitro-1-(2,2,2-trifluoroethoxy)benzene, the introduction of a chlorine atom would be directed by both the trifluoroethoxy and the nitro groups. The trifluoroethoxy group would direct the incoming chlorine to the positions ortho to it (positions 2 and 6). The nitro group would direct the incoming electrophile to the positions meta to it (also positions 2 and 6). Therefore, chlorination of 4-nitro-1-(2,2,2-trifluoroethoxy)benzene would be expected to yield the desired this compound. Reagents such as chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or N-chlorosuccinimide could be employed for this transformation. researchgate.netresearchgate.net

Selective Nitration: Conversely, starting with 2-chloro-1-(2,2,2-trifluoroethoxy)benzene, the nitration would be directed by both the chloro and the trifluoroethoxy groups. Both are ortho-, para-directors. The trifluoroethoxy group would direct the incoming nitro group to the 4-position (para) and the 6-position (ortho). The chloro group would also direct to the 4-position (para) and the 6-position (ortho). Given that the 4-position is para to the trifluoroethoxy group and ortho to the chloro group, and is generally less sterically hindered than the 6-position, nitration would likely favor the formation of this compound. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be used. nih.govfrontiersin.org

Directed Aromatic Substitution Techniques

The synthesis of this compound is typically achieved through electrophilic aromatic substitution reactions. The order in which the chloro, nitro, and 2,2,2-trifluoroethoxy groups are introduced onto the benzene (B151609) ring is critical for a successful synthesis. The directing effects of the substituents already present on the ring guide the position of the incoming group.

A plausible synthetic route could commence with 2-chloro-4-nitrophenol as a key intermediate. This precursor can be synthesized through various methods, including the chlorination of 4-nitrophenol (B140041). google.com For instance, 4-nitrophenol can be chlorinated using a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide. google.com

Once 2-chloro-4-nitrophenol is obtained, the 2,2,2-trifluoroethoxy group can be introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or halide.

An alternative approach could involve the nitration and chlorination of a trifluoroethoxylated benzene derivative. However, the order of these steps would need to be carefully considered to ensure the desired substitution pattern.

Control of Regioselectivity in Multi-Substituted Benzene Systems

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic properties of the substituents already present on the benzene ring. libretexts.orgmasterorganicchemistry.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. masterorganicchemistry.comchemistrysteps.com

In the context of synthesizing this compound, the directing effects of the chloro, nitro, and trifluoroethoxy groups are paramount.

Chloro group: Halogens are deactivating yet ortho-, para-directing. libretexts.org They withdraw electron density from the ring through induction, making it less reactive, but can donate electron density through resonance to stabilize the intermediate carbocation (sigma complex) formed during ortho and para attack. leah4sci.com

Nitro group: The nitro group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. libretexts.org

Trifluoroethoxy group: The trifluoroethoxy group is also deactivating due to the strong inductive electron withdrawal by the fluorine atoms. However, the oxygen atom can donate a lone pair of electrons through resonance, which would direct incoming electrophiles to the ortho and para positions.

Considering these effects, a synthetic strategy starting from 2-chloro-4-nitrophenol is logical. The hydroxyl group is a strong activating, ortho-, para-director. In 4-nitrophenol, the hydroxyl group would direct an incoming electrophile, such as a chloronium ion, to the position ortho to it, resulting in 2-chloro-4-nitrophenol.

If we consider the nitration of a molecule already containing a chloro and a trifluoroethoxy group, the final position of the nitro group would depend on the combined directing effects of these two groups.

The following table summarizes the directing effects of the relevant functional groups:

Functional GroupActivating/DeactivatingDirecting Effect
-ClDeactivatingOrtho, Para
-NO2DeactivatingMeta
-OHActivatingOrtho, Para
-O-CH2-CF3Deactivating (Inductive), Activating (Resonance)Ortho, Para

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Scaffold.libretexts.org

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules. youtube.comyoutube.com The presence of three distinct functional groups allows for a variety of subsequent chemical modifications.

Sequential Functionalization Strategies.libretexts.org

Sequential functionalization involves the stepwise modification of the functional groups on the this compound core. libretexts.orglibretexts.org A common and powerful strategy involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

The resulting 2-chloro-4-amino-1-(2,2,2-trifluoroethoxy)benzene is a valuable intermediate. The newly formed amino group is a strong activating, ortho-, para-director and can undergo a wide range of reactions, including:

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, -F, -Br, -I) through Sandmeyer or related reactions.

Acylation: The amine can be acylated to form amides, which can alter its directing effect and reactivity in subsequent electrophilic aromatic substitution reactions.

Alkylation: The amine can be alkylated to form secondary or tertiary amines.

The chloro group can also be a site for further functionalization, typically through nucleophilic aromatic substitution, although this usually requires harsh reaction conditions or the presence of additional activating groups.

The following table outlines some potential sequential functionalization reactions:

Starting MaterialReagent(s)Product
This compound1. SnCl2, HCl 2. NaOH2-Chloro-4-amino-1-(2,2,2-trifluoroethoxy)benzene
2-Chloro-4-amino-1-(2,2,2-trifluoroethoxy)benzeneNaNO2, HCl, 0-5 °C2-Chloro-4-diazonium-1-(2,2,2-trifluoroethoxy)benzene chloride
2-Chloro-4-diazonium-1-(2,2,2-trifluoroethoxy)benzene chlorideCuCN2-Chloro-4-cyano-1-(2,2,2-trifluoroethoxy)benzene
2-Chloro-4-amino-1-(2,2,2-trifluoroethoxy)benzeneAcetic anhydrideN-(3-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)acetamide

Tandem Reaction Sequences and One-Pot Syntheses

Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. rsc.org One-pot syntheses involve the sequential addition of reagents to a single reaction vessel. lookchem.com These approaches offer significant advantages in terms of efficiency, reduced waste, and time savings.

Another possibility could involve a tandem reaction initiated by the functionalization of one of the substituents, leading to an intramolecular cyclization to form a heterocyclic system. The feasibility of such reactions would depend on the specific reagents and reaction conditions employed.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Nitro 1 2,2,2 Trifluoroethoxy Benzene

Nucleophilic Displacement Reactions at the Aryl Halide Center

The chlorine atom in 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is susceptible to displacement by a variety of nucleophiles. This reactivity is facilitated by the SₙAr mechanism, which is characteristic of aryl halides bearing strong electron-withdrawing substituents at the ortho and para positions. libretexts.org The reaction proceeds through a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides substantial stabilization. stackexchange.com In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substitution product.

Reactivity Towards Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and hydroxides, readily displace the chloride in activated aryl halides. For instance, the reaction of p-nitrochlorobenzene with sodium methoxide (B1231860) is a classic example of this transformation. doubtnut.com In the case of this compound, reaction with an alkoxide like sodium methoxide (NaOCH₃) would be expected to yield 2-methoxy-4-nitro-1-(2,2,2-trifluoroethoxy)benzene. The strong electron-withdrawing nature of both the nitro and trifluoroethoxy groups enhances the electrophilicity of the reaction center, facilitating the attack by the methoxide ion. Similarly, reaction with sodium hydroxide (B78521) under heating would lead to the formation of the corresponding phenol (B47542) derivative. google.com

NucleophileSubstrate AnalogueProductReaction ConditionsReference
Sodium Ethoxide1,2-dichloro-4-nitrobenzene2-chloro-1-ethoxy-4-nitrobenzeneHeating chegg.com
Sodium Hydroxidep-chloronitrobenzenep-nitrophenolHigh Temperature (140-180°C), Water google.com

Reactivity Towards Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, including ammonia (B1221849) and primary or secondary amines, are also effective in displacing the activated chlorine atom. These reactions provide a direct route to various N-substituted aniline (B41778) derivatives. The reaction of fluoro-2,4-dinitrobenzene with amines like n-butylamine proceeds readily, with the reaction kinetics providing evidence for the formation of an addition intermediate. rsc.org For this compound, a reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted 2-amino-4-nitro-1-(2,2,2-trifluoroethoxy)benzene derivative. The reaction rate is influenced by the nucleophilicity and steric bulk of the amine.

NucleophileSubstrate AnalogueProduct ClassMechanistic InsightReference
n-ButylamineFluoro-2,4-dinitrobenzeneN-n-butyl-2,4-dinitroanilineAmine-catalyzed decomposition of addition intermediate rsc.org
Alcoholic Ammonia1,2-dichloro-4-nitrobenzene2-chloro-4-nitroaniline (B86195)Heating nih.gov

Reactivity Towards Sulfur-Based Nucleophiles

Sulfur-based nucleophiles, such as thiolates (RS⁻), are typically potent nucleophiles and react efficiently in SₙAr reactions. The reaction of this compound with a thiolate, for example, sodium thiophenoxide (NaSPh), would be expected to proceed smoothly to form the corresponding thioether, 2-(phenylthio)-4-nitro-1-(2,2,2-trifluoroethoxy)benzene. These reactions are valuable for the formation of carbon-sulfur bonds in aromatic systems.

Reduction of the Nitro Group: Formation of Amino-Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key precursors for dyes, pharmaceuticals, and other specialty chemicals. For halogenated nitroaromatics like this compound, a significant challenge is the chemoselective reduction of the nitro group without affecting the aryl chloride (i.e., avoiding hydrodechlorination). google.comrsc.org

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.com However, Pd/C can often promote the undesired side reaction of dehalogenation. commonorganicchemistry.com

To achieve selective reduction of the nitro group in a chloronitrobenzene derivative, specific conditions and catalysts are employed:

Catalyst Choice: Raney nickel or platinum-based catalysts are often preferred over palladium for substrates where dehalogenation is a concern. commonorganicchemistry.com For example, a robust Pt/Fe₃O₄ catalyst has been shown to be highly selective for the hydrogenation of o-chloronitrobenzene and m-chloronitrobenzene to the corresponding chloroanilines with selectivities ≥99.4%. rsc.org

Reaction Medium: Conducting the hydrogenation in an acidic medium can inhibit dehalogenation. A patented process describes the use of an acid with a pKa value of 5 or less, equivalent to the catalyst amount on a molar basis, to suppress the removal of fluorine or chlorine during the reduction of halonitrobenzenes. google.com

Chemical Reducing Agents: Alternatives to catalytic hydrogenation include the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or stannous chloride (SnCl₂). stackexchange.comscispace.com SnCl₂ is known for its mildness and high chemoselectivity, reducing nitro groups while leaving other functionalities like halogens and nitriles intact. commonorganicchemistry.comstackexchange.com

Reduction MethodCatalyst/ReagentKey FeatureSubstrate ClassReference
Catalytic HydrogenationPt/Fe₃O₄High selectivity (≥99.4%) for chloroaniline, avoids dehalogenationChloronitrobenzenes rsc.org
Catalytic HydrogenationPlatinum catalyst with acidAcidic medium inhibits dehalogenationFluorinated and chlorinated benzenoid nitro compounds google.com
Chemical ReductionSnCl₂·2H₂OHigh chemoselectivity; does not affect halogens, esters, or nitrilesAromatic nitro compounds stackexchange.com
Chemical ReductionRaney Nickel / H₂Preferred over Pd/C to avoid dehalogenation of aryl chloridesAromatic nitro compounds commonorganicchemistry.com

Reductive Electrosynthesis Approaches

The key steps in the electrochemical reduction of a nitroaromatic compound (ArNO₂) to an aniline (ArNH₂) are generally considered to be:

ArNO₂ + 2e⁻ + 2H⁺ → ArNO (Nitroso derivative)

ArNO + 2e⁻ + 2H⁺ → ArNHOH (Hydroxylamine derivative)

ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ (Amine)

The selectivity of the reaction can be tuned by controlling parameters such as the electrode potential, electrode material, and the pH of the electrolyte. This method avoids the need for harsh chemical reagents and can offer high yields and purities. Studies on nitrobenzene (B124822) and 4-nitrophenol (B140041) have shown that the reduction mechanism can be complex but is controllable. researchgate.net For this compound, this approach could provide a selective pathway to 4-Amino-2-chloro-1-(2,2,2-trifluoroethoxy)benzene, minimizing the risk of dehalogenation that can occur with some chemical reductants.

Selective Reduction Strategies

The selective reduction of the nitro group in this compound to the corresponding amine, 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline, is a crucial transformation in synthetic chemistry. This process requires methodologies that leave the chloro substituent and the trifluoroethoxy ether linkage intact. The primary challenge lies in preventing hydrodechlorination, a common side reaction during catalytic hydrogenation. researchgate.netacs.org

Several strategies have been developed for the chemoselective reduction of aromatic nitro groups in the presence of halogens. These can be broadly categorized into catalytic hydrogenation and chemical reduction methods.

Catalytic Hydrogenation: This is an efficient method, but the choice of catalyst and reaction conditions is critical to prevent the cleavage of the carbon-chlorine bond. acs.org Palladium on carbon (Pd/C), a common catalyst for nitro group reduction, often leads to significant hydrodehalogenation. commonorganicchemistry.com Therefore, alternative catalysts are preferred.

Raney Nickel: This catalyst is often used for substrates where dehalogenation is a concern. It effectively reduces nitro groups while preserving aromatic halides like chlorine. commonorganicchemistry.com

Platinum-based catalysts: Platinum catalysts, sometimes modified with other metals such as vanadium (e.g., Pt-V/C), have shown high performance and selectivity in the hydrogenation of halogenated nitroaromatics. acs.org

Gold and Silver catalysts: New catalysts based on gold and silver have also been explored for their high selectivity in these transformations. ingentaconnect.com

The solvent and substrate concentration can also play a significant role. Ethers like THF or 2-methyl-THF are often suitable solvents, and lower substrate concentrations have been shown to decrease dehalogenation. acs.org

Chemical Reduction: Chemical reducing agents offer a valuable alternative to catalytic hydrogenation, often providing excellent chemoselectivity under mild conditions.

Tin(II) Chloride (SnCl₂): The use of stannous chloride is a classic and mild method for reducing aromatic nitro groups to amines in the presence of other reducible functionalities, including halogens, esters, and cyano groups. commonorganicchemistry.comstrategian.com The reaction is typically carried out in an alcoholic solvent or ethyl acetate. strategian.com

Iron (Fe) or Zinc (Zn) in Acidic Media: These metals in the presence of an acid (e.g., acetic acid or hydrochloric acid) provide a mild and effective way to reduce nitro groups while preserving halogen substituents. commonorganicchemistry.com

Sodium Sulfide (Na₂S) or Polysulfides: These reagents are useful when hydrogenation or strongly acidic conditions are not compatible with the substrate. They can selectively reduce nitro groups without affecting halogens. commonorganicchemistry.comscispace.com

The following table summarizes various strategies for the selective reduction of the nitro group in halogenated nitroaromatics, applicable to this compound.

MethodReagent/CatalystTypical ConditionsSelectivity NotesReference
Catalytic HydrogenationRaney NickelH₂ gas, Ethanol (B145695) or THF, Room Temp.Good for avoiding dehalogenation of chloro-substituents. commonorganicchemistry.com
Catalytic HydrogenationPt-V/CH₂ gas, THF, Controlled Temp. & PressureHigh performance and selectivity for halogenated nitroaromatics. acs.org
Chemical ReductionSnCl₂·2H₂OEthanol or Ethyl Acetate, HeatMild and highly selective for the nitro group in the presence of halogens and other functional groups. strategian.com
Chemical ReductionFe / HCl or AcOHAqueous/Alcoholic solvent, HeatClassic, effective, and economical method for preserving chloro-substituents. commonorganicchemistry.com
Chemical ReductionNa₂S or Na₂SₓAqueous/Alcoholic solvent, HeatUseful for substrates sensitive to acid or catalytic hydrogenation. commonorganicchemistry.com

Electrophilic Aromatic Substitution Reactions: Limitations and Possibilities

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the electronic properties of the three existing substituents. The interplay of their inductive and resonance effects determines the reactivity (rate of reaction) and regioselectivity (position of substitution). wikipedia.org

Substituent Effects:

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects (-R, -I). It directs incoming electrophiles to the meta position. fiveable.meorganicchemistrytutor.com

Chloro Group (-Cl): This is a deactivating group because of its inductive electron withdrawal (-I). However, it is an ortho, para-director due to electron donation from its lone pairs via resonance (+R). Halogens are a unique class of deactivating ortho, para-directors. pressbooks.pubminia.edu.eg

Limitations: The primary limitation for EAS on this molecule is the severely reduced nucleophilicity of the aromatic ring. With three deactivating substituents (one strongly, two weakly to moderately), the benzene (B151609) ring is highly electron-deficient and thus very unreactive towards electrophiles. masterorganicchemistry.com Forcing a reaction to occur would require harsh conditions (e.g., high temperatures, strong Lewis acid catalysts, fuming acids), which could lead to degradation of the molecule. minia.edu.eg

Possibilities (Regioselectivity): If an EAS reaction were to be forced, the position of the incoming electrophile (E⁺) would be determined by the combined directing effects of the substituents. The available positions on the ring are C-3, C-5, and C-6.

Position 3: ortho to -Cl, meta to -NO₂, meta to -OCH₂CF₃.

Position 5: meta to -Cl, meta to -NO₂, ortho to -OCH₂CF₃.

Position 6: ortho to -Cl, ortho to -NO₂, para to -OCH₂CF₃.

Attack at position 6 is highly unlikely due to being ortho to the powerfully deactivating nitro group. The choice is between position 3 and position 5. Both positions are meta to the nitro group, which is favorable. Position 5 is activated by the ortho-directing trifluoroethoxy group, while position 3 is activated by the ortho-directing chloro group. The directing influence of the -OCH₂CF₃ group is generally stronger than that of the -Cl group. Therefore, substitution is most likely to occur at position 5 .

SubstituentTypeEffect on ReactivityDirecting Effect
-ClHalogenDeactivating (-I > +R)Ortho, Para
-NO₂NitroStrongly Deactivating (-I, -R)Meta
-OCH₂CF₃TrifluoroethoxyDeactivating (-I > +R)Ortho, Para

Stability and Degradation Pathways under Controlled Chemical Conditions

Hydrolytic Stability of the Ether Linkage

Aryl ethers are generally characterized by high chemical stability and are resistant to hydrolysis under neutral and basic conditions. The cleavage of the C(aryl)-O bond requires harsh conditions, typically strong acids like HBr or HI at elevated temperatures. The C(alkyl)-O bond can also be cleaved under acidic conditions.

For this compound, the ether linkage is expected to be very robust. The presence of electron-withdrawing groups (-NO₂, -Cl, and the -CF₃ on the ethoxy group) on the molecule further stabilizes the aryl ether bond against electrophilic attack (e.g., by H⁺). While these groups make the aromatic ring electron-deficient and potentially more susceptible to nucleophilic aromatic substitution, the trifluoroethoxide is not a good leaving group, making direct nucleophilic cleavage of the C(aryl)-O bond difficult. Hydrolysis of the trifluoromethyl group itself to a carboxylic acid can occur under strongly acidic conditions, but this is a separate reaction from the cleavage of the ether linkage. nih.gov Significant energy input and aggressive reagents would be necessary to achieve hydrolytic cleavage of the ether bond.

Thermal Decomposition Studies and Pathways

Thermal decomposition is a process of chemical breakdown caused by heat. wikipedia.org The decomposition of this molecule would likely be a complex, multi-step process involving radical mechanisms. The initial steps would involve the cleavage of the weakest bonds in the molecule at elevated temperatures. The C-NO₂ bond is often one of the first to break in nitroaromatics.

Potential decomposition pathways and products include:

Homolytic cleavage of the C-NO₂ bond: This would generate an aryl radical and nitrogen dioxide (•NO₂), which can further decompose or react.

Cleavage of the ether bond: Either the C(aryl)-O or O-C(alkyl) bond could break, leading to various radical fragments.

Fragmentation: At higher temperatures, the aromatic ring itself would fragment.

The expected final products of complete thermal decomposition in an oxygen-rich environment (combustion) would be simple, stable inorganic molecules. In an inert or oxygen-deficient atmosphere, a more complex mixture of toxic and hazardous compounds would be formed.

BondDecomposition ImplicationPotential Initial Products
C-NO₂Relatively weak bond; likely initial cleavage point.Aryl radical, •NO₂
O-CH₂CF₃Ether bond cleavage.Phenoxy radical, •CH₂CF₃ radical
C-ClStrong bond; cleavage at higher temperatures.Aryl radical, Cl• radical
C-FVery strong bond; highly resistant to thermal cleavage.-

Predicted products under pyrolysis conditions could include nitrogen oxides (NOx), hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), carbon monoxide (CO), and various chlorinated and fluorinated organic compounds.

Photochemical Transformation Mechanisms

The photochemical behavior of this compound is dictated by its ability to absorb ultraviolet (UV) light, primarily due to the nitroaromatic chromophore. The photolysis of aromatic nitro compounds can proceed through several mechanisms. dtic.mil

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various transformations:

Nitro Group Reduction: In the presence of a hydrogen donor (like an alcohol solvent), the excited nitro group can be reduced, leading to nitroso, hydroxylamino, or amino derivatives. This often proceeds via a triplet excited state. acs.org

Nucleophilic Aromatic Photosubstitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack in the excited state. This can lead to the substitution of the chloro group or the trifluoroethoxy group by a nucleophile present in the reaction medium (e.g., OH⁻, amines). researchgate.net

Radical Reactions: Photolysis can induce homolytic cleavage of the C-Cl bond or the C-NO₂ bond, leading to aryl radicals. These radicals can then abstract hydrogen atoms from the solvent or participate in other radical reactions.

Photonitration Processes: In aqueous environments containing nitrate (B79036) or nitrite (B80452) ions, photolysis can generate nitrating agents like •NO₂, leading to further nitration of the aromatic ring or its degradation products. nih.gov

The specific pathway that predominates will depend on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reactive species like oxygen or nucleophiles. dtic.milresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the trifluoroethoxy group. The aromatic region would display a characteristic splitting pattern (likely an ABC system) due to the substitution pattern on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating trifluoroethoxy group. The methylene protons (-OCH₂CF₃) would appear as a quartet due to coupling with the three fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the six aromatic carbons, whose chemical shifts would be highly dependent on the attached substituents, and the two carbons of the trifluoroethoxy group. The carbon of the CF₃ group would exhibit a quartet due to one-bond coupling with fluorine.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the trifluoroethoxy moiety. It would be expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons.

Interactive Data Table: Predicted NMR Chemical Shifts (Hypothetical)

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H ¹H 7.0 - 8.5 m -
-OCH₂- ¹H ~4.7 q J(H,F) = ~8-10 Hz
Aromatic C ¹³C 110 - 160 s, d -
-OCH₂- ¹³C ~65 t J(C,F) = ~35-40 Hz
-CF₃ ¹³C ~123 q J(C,F) = ~275-280 Hz
-CF₃ ¹⁹F ~ -74 t J(F,H) = ~8-10 Hz

Note: This table is populated with hypothetical, estimated values for illustrative purposes only. No experimental data was found.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, confirming the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the placement of the substituents on the benzene ring and the connection of the trifluoroethoxy group to the ring.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition of the molecule, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is vital for validating the molecular formula (C₈H₅ClF₃NO₃). By providing a highly accurate mass measurement of the molecular ion, it would distinguish the target compound from other potential isomers or compounds with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be a key feature in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. Expected fragmentation pathways would include the loss of the nitro group (NO₂), cleavage of the ether bond, and loss of the trifluoromethyl group (CF₃).

Interactive Data Table: Predicted Mass Spectrometry Data (Hypothetical)

Technique Ion Predicted m/z Interpretation
HRMS [M]⁺ 255.xxxx / 257.xxxx Molecular ion peak with chlorine isotope pattern
MS/MS [M-NO₂]⁺ 209.xxxx / 211.xxxx Loss of nitro group
MS/MS [M-CF₃]⁺ 186.xxxx / 188.xxxx Loss of trifluoromethyl group
MS/MS [M-OCH₂CF₃]⁺ 156.xxxx / 158.xxxx Cleavage of the ether bond

Note: This table is populated with hypothetical values for illustrative purposes only. No experimental data was found.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the N-O stretching of the nitro group (asymmetric and symmetric stretches), C-O stretching of the ether linkage, C-F stretching of the trifluoromethyl group, C-Cl stretching, and various vibrations associated with the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the nitro group stretches are also Raman active, the aromatic ring vibrations often produce strong Raman signals.

Interactive Data Table: Predicted Vibrational Spectroscopy Frequencies (Hypothetical)

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch ~1520 - 1560
NO₂ Symmetric Stretch ~1340 - 1380
C-O-C Asymmetric Stretch ~1200 - 1280
C-F Stretch ~1100 - 1200 (multiple strong bands)
Ar-Cl Stretch ~1000 - 1100
C=C Aromatic Ring Stretch ~1450 - 1600

Note: This table is populated with hypothetical values for illustrative purposes only. No experimental data was found.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be characterized by a series of distinct absorption bands corresponding to the various functional groups present in the molecule. Based on data from analogous compounds such as 2-chloro-4-nitroaniline (B86195) and other nitrobenzene (B124822) derivatives, the following vibrational modes can be predicted. chemicalbook.comresearchgate.net

The nitro group (-NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The asymmetric stretching is anticipated in the 1500-1570 cm⁻¹ region, while the symmetric stretching is expected around 1300-1370 cm⁻¹. The presence of the electron-withdrawing trifluoroethoxy group may influence the exact position of these bands.

The trifluoroethoxy group (-OCH₂CF₃) will introduce characteristic C-F stretching vibrations, which are typically strong and appear in the region of 1000-1350 cm⁻¹. The C-O-C ether linkage will also have characteristic stretching vibrations.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will likely appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is anticipated at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Nitro (-NO₂)Asymmetric Stretching1500 - 1570
Aromatic C=CStretching1400 - 1600
Nitro (-NO₂)Symmetric Stretching1300 - 1370
Trifluoromethyl (-CF₃)C-F Stretching1000 - 1350
Ether (C-O-C)Stretching1000 - 1250
Chloro (-Cl)C-Cl Stretching600 - 800

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is expected to prominently feature the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. chemicalbook.comresearchgate.net

The symmetric stretching of the nitro group, which may be weak in the FTIR spectrum, is often strong in the FT-Raman spectrum, appearing in the 1300-1370 cm⁻¹ range. The aromatic ring vibrations, including the ring breathing mode, will also give rise to characteristic Raman signals. The C-Cl and C-F bonds are also expected to produce discernible Raman shifts.

Table 2: Predicted FT-Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic C-HStretching> 3000
Aromatic C=CStretching1400 - 1600
Nitro (-NO₂)Symmetric Stretching1300 - 1370
Trifluoromethyl (-CF₃)C-F Stretching1000 - 1350
Chloro (-Cl)C-Cl Stretching600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal Growth Methodologies for Challenging Compounds

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For challenging organic compounds like this compound, which may have limited solubility or a tendency to form polycrystalline material, specific crystal growth techniques are necessary.

A common and effective method for growing single crystals of nitroaromatic compounds is slow evaporation from a saturated solution. mdpi.com The choice of solvent is crucial and is typically determined by the solubility of the compound. Solvents such as ethyl acetate, chloroform, or methanol (B129727) could be suitable candidates. mdpi.com The process involves dissolving the compound in the chosen solvent at a slightly elevated temperature to ensure saturation, followed by slow cooling or slow evaporation of the solvent at a constant temperature. This allows for the gradual formation of well-ordered crystals.

Analysis of Intermolecular Interactions and Crystal Packing

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that weak C-H···O hydrogen bonds will form between the aromatic C-H donors and the nitro group oxygen acceptors of neighboring molecules. These interactions are a common feature in the crystal structures of nitroaromatic compounds. researchgate.net

π–π Stacking: The electron-deficient nature of the nitro-substituted aromatic ring suggests the possibility of π–π stacking interactions between adjacent benzene rings. These interactions contribute to the stabilization of the crystal lattice. researchgate.net

Halogen Bonding and Other Interactions: The chlorine atom can participate in halogen bonding, acting as an electrophilic region that can interact with nucleophilic atoms like oxygen. Furthermore, weak C-H···F interactions involving the trifluoromethyl group may also be present, influencing the crystal packing.

The interplay of these various intermolecular forces will determine the final crystal structure, influencing properties such as melting point, density, and solubility.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor
Hydrogen BondAromatic C-HNitro O
π–π StackingAromatic RingAromatic Ring
Halogen BondC-ClNitro O
Hydrogen BondC-HTrifluoromethyl F

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Nitro 1 2,2,2 Trifluoroethoxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. globalresearchonline.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used to investigate molecular properties. researchgate.netelixirpublishers.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene, theoretical calculations would predict key structural parameters.

Conformational analysis is crucial for flexible molecules like the target compound, due to the rotation around the C-O single bonds of the trifluoroethoxy group. Studies on similar substituted nitrobenzene (B124822) molecules show that the benzene (B151609) ring itself remains largely planar, though minor distortions can be caused by bulky or electronegative substituents. globalresearchonline.net The nitro group is often found to be slightly twisted out of the plane of the benzene ring. researchgate.net In a related molecule, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, the dihedral angle between the benzene ring and the nitro group is 16.2(1)°. nih.gov Theoretical calculations for chalcone (B49325) isomers also highlight how different conformers (s-cis and s-trans) can exist, with their relative stability influenced by steric and electrostatic repulsions involving the nitro group. ufms.br For this compound, DFT calculations would explore the rotational possibilities of the trifluoroethoxy group to identify the most stable conformer, which is essential for accurate predictions of other properties.

Table 1: Representative Theoretical Bond Angles in Substituted Nitrobenzenes

Parameter Description Typical Calculated Value (°)
C-C-C (ring) Benzene ring internal angle ~118 - 123
C-C-N Angle of the nitro group attachment ~118

Note: Data is generalized from studies on related substituted nitrobenzenes, such as 1,2,3-trichloro-4-nitrobenzene and nitrobenzene, as direct data for the target compound is not available. globalresearchonline.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the ethoxy group. In contrast, the LUMO is anticipated to be distributed over the nitrobenzene moiety, particularly the electron-deficient nitro group, which acts as a strong electron-withdrawing group. This distribution facilitates intramolecular charge transfer from the HOMO to the LUMO. The calculated HOMO and LUMO energies provide valuable information about the electron-donating and accepting capabilities of the molecule.

Table 2: Representative FMO Energies from DFT Calculations on a Related Compound

Parameter Energy (a.u.)
HOMO Energy -0.24406
LUMO Energy -0.08751

Note: The data presented is for 2-chloro-4-nitroaniline (B86195), a structurally related compound, calculated at the B3LYP/6-311G(d,p) level. researchgate.net This serves as an illustrative example of the typical values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded for clarity. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

In this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro group, confirming their high electronegativity and role as a primary site for interaction with electrophiles. researchgate.net The highly electronegative fluorine atoms of the trifluoroethoxy group would also contribute to negative potential regions. Conversely, positive potential (blue) would likely be located around the hydrogen atoms of the benzene ring. researchgate.net Such maps are crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. slideshare.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical vibrational frequencies can be calculated using DFT methods, providing a predicted infrared (IR) and Raman spectrum. These calculations help in the assignment of vibrational modes observed in experimental spectra recorded using Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.net

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring, symmetric and asymmetric stretching of the NO₂ group, C-Cl stretching, C-O stretching of the ether linkage, and C-F stretching of the trifluoroethoxy group. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental data. elixirpublishers.com Studies on similar molecules like 3-chloro-4-fluoronitrobenzene (B104753) show a strong correlation between scaled theoretical frequencies and experimental observations. prensipjournals.com

Table 3: Representative Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Nitro (NO₂) Asymmetric Stretching ~1580 - 1500
Nitro (NO₂) Symmetric Stretching ~1350 - 1300
C-F Stretching ~1250 - 1000
C-O (Ether) Stretching ~1275 - 1200

Note: These are typical frequency ranges derived from literature on various nitroaromatic and halogenated compounds and are intended to be representative. researchgate.netprensipjournals.comuwosh.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are then compared with experimental data to aid in signal assignment and structural confirmation. mdpi.com

For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as those for the methylene (B1212753) carbons of the ethoxy group. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io Research on related substituted benzenes has demonstrated that DFT-predicted chemical shifts generally show a good linear correlation with experimental values, making computational NMR a reliable tool for structural analysis. researchgate.netmdpi.com

Table 4: Example of Calculated vs. Experimental NMR Chemical Shifts for a Related Molecule

Nucleus Experimental Shift Range (ppm) Calculated Shift Range (ppm)
¹H 7.235 - 8.306 6.840 - 9.037 (DFT/GIAO)

Note: Data is for 3-chloro-4-fluoronitrobenzene and serves as an illustrative comparison between experimental and computed values. researchgate.net The specific ranges for the target compound may vary.

Reaction Mechanism Elucidation via Computational Pathways

The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr). Computational chemistry provides powerful tools to elucidate the intricate details of this mechanism, specifically addressing whether it proceeds through a traditional two-step pathway involving a Meisenheimer complex or a concerted one-step process.

The SNAr mechanism is heavily influenced by the nature of the substituents on the aromatic ring, the nucleophile, and the leaving group. For this compound, the key features are:

Aromatic Ring Activation : The benzene ring is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). The nitro group (-NO₂) at the para position is a powerful EWG, stabilizing the negative charge that develops on the ring during the reaction. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) also exerts a significant electron-withdrawing inductive effect due to the highly electronegative fluorine atoms.

Leaving Group : The chloro group (-Cl) at the ortho position serves as the leaving group.

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (C1 position), leading to the substitution of the chloride.

Computational studies on analogous chloronitrobenzene derivatives have shown that the SNAr mechanism can exist on a continuum between a stepwise and a concerted pathway. A stepwise mechanism involves the formation of a discrete, stable intermediate known as a Meisenheimer complex, whereas a concerted mechanism proceeds through a single transition state.

Theoretical calculations, typically using Density Functional Theory (DFT), can map the potential energy surface of the reaction. This involves calculating the energies of the reactants, transition states, intermediates, and products. For the reaction of this compound with a nucleophile, computational models would predict one of two primary pathways:

Stepwise Mechanism (Addition-Elimination) : This involves two transition states (TS1 and TS2) and one intermediate.

Step 1 (Rate-Determining) : The nucleophile attacks the aromatic ring to form the negatively charged Meisenheimer intermediate, which is stabilized by resonance, particularly by the para-nitro group.

Step 2 : The leaving group (Cl⁻) departs, restoring the aromaticity of the ring.

Concerted Mechanism : This pathway avoids a stable intermediate and proceeds through a single transition state where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking.

Research suggests that for aryl rings with strong electron-withdrawing substituents like a nitro group, the mechanism's nature is borderline and highly dependent on the leaving group and nucleophile. While the nitro group stabilizes the Meisenheimer intermediate, a good leaving group like chloride can destabilize it, pushing the reaction towards a more concerted, though asynchronous, transition state. The additional inductive withdrawal from the trifluoroethoxy group would further activate the ring, potentially lowering the activation barrier for the initial nucleophilic attack.

FactorInfluence on SNAr MechanismRelevance to Target Compound
Electron-Withdrawing Groups (EWGs)Stabilize the Meisenheimer intermediate, favoring a stepwise pathway.Strong stabilization from para-NO₂ and inductive pull from ortho-OCH₂CF₃.
Leaving Group AbilityGood leaving groups (e.g., Cl, Br) destabilize the intermediate, favoring a concerted pathway.Chloride is a better leaving group than fluoride (B91410), pushing the mechanism towards concertation.
Nucleophile StrengthStronger nucleophiles can favor a more concerted reaction.Pathway may vary depending on the specific nucleophile used.
Solvent EffectsPolar aprotic solvents can stabilize the charged intermediate and transition states.Computational models often include a Polarizable Continuum Model (PCM) to account for solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding pharmacological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of chemicals with their activities or properties, such as their environmental fate and effects. For this compound, QSAR models can be developed to predict key non-pharmacological endpoints related to its environmental behavior, such as soil sorption, biodegradability, and bioconcentration factor (BCF).

These models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. The selection of appropriate descriptors is crucial for building a predictive QSAR model. For assessing the environmental fate of a nitroaromatic compound, relevant descriptors fall into several categories:

Hydrophobicity Descriptors : The octanol-water partition coefficient (log Kₒw or log P) is a primary descriptor for predicting how a chemical will partition between fatty tissues and the environment. Higher log P values suggest a greater potential for bioaccumulation.

Electronic Descriptors : These describe the electronic aspects of the molecule, which influence its reactivity and interactions. Examples include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and atomic charges. For a compound like this compound, E_LUMO is particularly relevant as it relates to the molecule's susceptibility to nucleophilic attack, a key step in some degradation pathways.

Topological and Steric Descriptors : These descriptors quantify the size, shape, and connectivity of the molecule. Molecular weight, molecular surface area, and various connectivity indices can be used to model processes like soil sorption and membrane transport.

A hypothetical QSAR model for predicting the soil sorption coefficient (K_oc) of this compound might take the form of a linear regression equation:

log K_oc = c₁ (log P) + c₂ (Descriptor X) + ... + constant

Where c₁, c₂ are coefficients derived from a training set of related compounds. The strong electronegativity of the fluorine atoms and the presence of the polar nitro group in this compound would significantly influence these descriptor values compared to simpler chloronitrobenzenes.

Descriptor CategoryExample DescriptorPredicted Influence on Environmental Fate
HydrophobicityOctanol-Water Partition Coefficient (log P)The trifluoroethoxy group increases lipophilicity, likely leading to a higher log P and greater potential for soil sorption and bioconcentration.
ElectronicEnergy of LUMO (E_LUMO)The presence of multiple EWGs (NO₂, Cl, OCH₂CF₃) will result in a low E_LUMO, indicating susceptibility to reductive degradation pathways.
Dipole MomentA higher dipole moment could increase water solubility and influence interactions with polar environmental matrices.
TopologicalMolecular Surface AreaRelates to the potential for interaction with environmental surfaces and biological membranes.
ConstitutionalMolecular WeightA fundamental descriptor often correlated with transport properties.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space, identifying low-energy conformers, and understanding the dynamics of its flexible side chain.

The conformational flexibility of this molecule primarily arises from the rotation around two key single bonds in the trifluoroethoxy side chain:

τ₁ (C_aryl - O) : The torsion angle defining the rotation of the entire ethoxy group relative to the plane of the benzene ring.

τ₂ (O - CH₂) : The torsion angle defining the rotation of the trifluoromethyl group.

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. The resulting trajectory provides detailed information about the molecule's dynamic behavior.

Analysis of the MD trajectory would allow for:

Identification of Preferred Conformations : By plotting the potential energy as a function of the key torsion angles (τ₁ and τ₂), a Ramachandran-like plot for the side chain can be generated. The minima on this potential energy surface correspond to the most stable conformations.

Calculation of Rotational Barriers : The energy barriers separating different stable conformers can be calculated, providing insight into the flexibility of the side chain and the rate of interconversion between conformers at a given temperature.

Analysis of Intramolecular Interactions : The simulations can reveal non-covalent interactions, such as steric clashes or electrostatic interactions between the trifluoromethyl group and the ortho-chloro substituent, which govern the conformational preferences. Crystal structure data for a similar compound, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, shows a dihedral angle of 16.2° between the benzene ring and the nitro group, suggesting some deviation from planarity due to substitution. A similar analysis for the target compound would be a key outcome of an MD study.

Parameter of InterestDefinitionExpected Insights from MD Simulation
Torsion Angle τ₁ (C2-C1-O-C)Rotation around the aryl-ether bond.Determines the orientation of the trifluoroethoxy group relative to the aromatic ring. Likely influenced by steric hindrance from the ortho-chloro group.
Torsion Angle τ₂ (C1-O-C-C)Rotation around the ether C-O bond.Determines the position of the bulky -CF₃ group. Gauche and anti conformations are expected to have different energies.
Potential Energy SurfaceA map of the molecule's potential energy as a function of its torsion angles.Identifies the lowest energy (most stable) conformations and the energy barriers between them.
Radial Distribution FunctionsDescribes the probability of finding a solvent molecule at a certain distance from a solute atom.Provides information on the solvation structure around the hydrophobic -CF₃ group and the polar -NO₂ group.

Design Principles and Synthetic Exploration of Derivatives and Analogues

Substitution Pattern Modifications on the Benzene (B151609) Ring

Modifying the substituents on the benzene ring is a fundamental strategy to alter the molecule's electronic profile, lipophilicity, and steric hindrance. Key areas of exploration include the systematic variation of the halogen at the C2 position and the repositioning or addition of nitro groups.

The chloro group at the C2 position can be systematically replaced by other halogens (Fluorine, Bromine) to fine-tune the electronic properties of the ring. The high electronegativity of fluorine, for instance, can significantly impact the molecule's reactivity. The synthesis of these analogues typically involves nucleophilic aromatic substitution on a di-halogenated nitrobenzene (B124822) or the direct halogenation of a pre-existing phenol (B47542).

An example is the synthesis of 2-fluoro-4-nitrophenol, a precursor for the corresponding fluoro-analogue. This can be achieved by the direct nitration of 2-fluorophenol (B130384) using nitric acid in dichloromethane (B109758) at low temperatures. chemicalbook.com Conversely, starting with 3,4-difluoronitrobenzene, a nucleophilic substitution with a hydroxide (B78521) source can yield the same precursor. chemicalbook.com Once the corresponding 2-halo-4-nitrophenol is obtained, a Williamson ether synthesis with a trifluoroethylating agent can yield the target analogue.

Additionally, the introduction of a second halogen atom onto the ring, such as in a 2,6-dichloro derivative, further modifies the electronic landscape. The synthesis of such compounds can be approached by using a correspondingly substituted precursor, like 2,6-dichloroaniline, which can be oxidized to 2,6-dichloronitrobenzene. orgsyn.org

Table 1: Examples of Halogen-Substituted Analogues and Precursors To view the data, click on the table headers to sort or use the search bar to filter.

Compound Name Precursor(s) Synthetic Approach
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene 2-Fluoro-4-nitrophenol Williamson Ether Synthesis
2-Bromo-4-nitro-1-(2,2,2-trifluoroethoxy)benzene 2-Bromo-4-nitrophenol Williamson Ether Synthesis
2,6-Dichloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene 2,6-Dichloro-4-nitrophenol Williamson Ether Synthesis
2-Chloro-1-fluoro-4-nitrobenzene Not Applicable Isomer of interest

Alteration of Nitro Group Position and Number

The position and number of nitro groups on the benzene ring are critical determinants of the molecule's electrophilicity and reactivity towards nucleophiles. Standard nitration of chlorobenzene (B131634) typically yields a mixture of 2- and 4-nitro isomers, with the 3-nitro isomer forming in very small amounts (around 1%). wikipedia.org To achieve analogues where the nitro group is in the meta-position relative to the chlorine (e.g., 2-chloro-5-nitro- or 2-chloro-3-nitro- derivatives), alternative synthetic strategies are required. One common approach is the chlorination of nitrobenzene, which favors the formation of 3-chloronitrobenzene. wikipedia.org

For example, the synthesis of 2-chloro-5-nitro-benzenesulfonyl chloride demonstrates the generation of a 5-nitro isomer from a suitable precursor. google.com Similarly, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid serves as a precursor for compounds with a 3-nitro substitution pattern. nih.gov

Increasing the number of nitro groups, for instance to create a dinitro-analogue, can be achieved through more forceful nitration conditions. The use of fuming nitric acid and oleum (B3057394) can introduce a second nitro group onto an already nitrated ring, although the position is directed by the existing substituents. chemicalbook.com

Table 2: Examples of Nitro-Group Isomers and Analogues To view the data, click on the table headers to sort or use the search bar to filter.

Compound Name Key Feature Synthetic Strategy
2-Chloro-5-nitro-1-(2,2,2-trifluoroethoxy)benzene Nitro group at C5 Williamson ether synthesis on 2-chloro-5-nitrophenol
2-Chloro-3-nitro-1-(2,2,2-trifluoroethoxy)benzene Nitro group at C3 Williamson ether synthesis on 2-chloro-3-nitrophenol
2-Chloro-4,6-dinitro-1-(2,2,2-trifluoroethoxy)benzene Two nitro groups Forceful nitration of 2-chloro-1-(2,2,2-trifluoroethoxy)benzene

Structural Modifications of the Trifluoroethoxy Chain

Alterations to the side chain provide a means to adjust properties such as solubility, metabolic stability, and binding interactions without changing the electronics of the aromatic ring itself.

A logical extension of derivatization involves homologation, which is the lengthening of the fluoroalkoxy chain (e.g., to a 3,3,3-trifluoropropoxy group) or the introduction of branching (e.g., a 1,1,1-trifluoroisopropoxy group). These modifications can alter the spatial orientation and lipophilicity of the side chain. The general synthetic route to these analogues remains the Williamson ether synthesis, where 2-chloro-4-nitrophenol (B164951) is reacted with the appropriate fluorinated alcohol derivative (such as a trifluoropropyl halide or tosylate) in the presence of a base. While this is a standard synthetic approach, specific examples for the direct homologation of 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene are not prominently detailed in available literature, representing an area for further synthetic exploration.

Varying the degree and position of fluorination on the alkoxy chain allows for fine-tuning of the substituent's electronic effect and metabolic properties. This includes analogues with difluoroethoxy, monofluoroethoxy, or even non-fluorinated ethoxy groups for baseline comparison. For instance, the synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene is well-established. chemicalbook.com The synthesis of analogues with different fluorination patterns would follow the same fundamental pathway: the reaction of 2-chloro-4-nitrophenol with an appropriately substituted chloro-, bromo-, or sulfonate-activated ethanol (B145695) derivative. An example of altering the chain length and atom is seen in the synthesis of 2-Chloro-5-(trifluoroMethoxy)nitrobenzene. guidechem.com

Table 3: Examples of Fluoroalkoxy Chain Modifications To view the data, click on the table headers to sort or use the search bar to filter.

Derivative Structure Modification Type Precursor Alcohol Derivative
2-Chloro-4-nitro-1-(ethoxy)benzene Removal of fluorine Ethanol
2-Chloro-4-nitro-1-(2,2-difluoroethoxy)benzene Reduced fluorination 2,2-Difluoroethanol
2-Chloro-4-nitro-1-(3,3,3-trifluoropropoxy)benzene Chain homologation 3,3,3-Trifluoropropanol

Heterocyclic Ring Incorporations and Fused Systems Bearing the Core Structure

Incorporating the this compound core into larger heterocyclic or fused ring systems is a sophisticated strategy to generate novel chemical entities. This is typically accomplished by using a functionalized derivative of the core structure as a building block in a cyclization reaction. A common and versatile precursor for such syntheses is the corresponding aniline (B41778), 3-chloro-4-(2,2,2-trifluoroethoxy)aniline, obtained by the reduction of the parent nitro compound.

This aniline can serve as a starting material for the construction of various fused heterocycles, such as quinolines and benzimidazoles.

Quinoline (B57606) Synthesis: The aniline derivative can be used in classic quinoline syntheses like the Doebner reaction, where it is reacted with an α,β-unsaturated carbonyl compound, or a three-component reaction with an aldehyde and pyruvic acid. nih.gov Another route is the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Electrophilic cyclization of N-(2-alkynyl)anilines, prepared from the core aniline, is another modern approach to substituted quinolines. nih.gov

Benzimidazole (B57391) Synthesis: To form a benzimidazole ring, the core aniline would first need to be converted to an ortho-phenylenediamine derivative. This diamine can then undergo a Phillips condensation by heating with an aldehyde in the presence of an oxidizing agent or with a carboxylic acid or its derivative under acidic conditions to form the fused imidazole (B134444) ring. researchgate.net

These strategies allow the unique electronic and steric properties of the substituted trifluoroethoxy-benzene moiety to be integrated into well-known pharmacophores and functional heterocyclic scaffolds.

Stereochemical Control in Chiral Derivatives

A comprehensive review of the scientific literature and chemical databases reveals a notable absence of specific research focused on the stereochemical control in the synthesis of chiral derivatives originating from this compound. While the fields of asymmetric synthesis and stereoselective catalysis are well-established, their direct application to this specific scaffold has not been documented in peer-reviewed publications or patents.

The synthesis of chiral molecules with a high degree of stereochemical purity is a critical aspect of modern medicinal and materials chemistry. Methodologies to achieve such control typically involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents that can differentiate between enantiotopic or diastereotopic faces or groups in a prochiral substrate. Common strategies include asymmetric hydrogenations, epoxidations, dihydroxylations, and various carbon-carbon bond-forming reactions.

However, in the context of this compound, there are no published examples of these or other stereoselective transformations being applied to generate chiral analogues. The existing literature does not provide data on enantiomeric excess (ee) or diastereomeric ratios (dr) for any chiral derivatives of this compound. Consequently, there are no established protocols or optimized reaction conditions to report.

The potential for creating chiral centers on this molecule could theoretically involve reactions targeting the aromatic ring, such as asymmetric dearomatization, or modifications of the nitro group that could introduce chirality. However, such synthetic explorations and the critical aspect of controlling the resulting stereochemistry have not yet been described.

Therefore, this section remains an area for future research and development. The exploration of stereoselective synthesis pathways to create novel, enantiopure derivatives of this compound could unlock new potential for this chemical entity in various scientific and technological fields.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Specialty Chemicals

The specific arrangement of functional groups on the benzene (B151609) ring makes 2-chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene a strategic building block for specialty chemicals. The nitro group can be readily reduced to an amine, while the chlorine atom is susceptible to nucleophilic aromatic substitution, opening pathways to a wide array of derivatives.

The structural framework of this compound is found in precursors for certain classes of agrochemicals, particularly herbicides. chemimpex.comgoogle.com The chloro-nitrophenyl ether motif is a key component in the synthesis of more complex herbicidal agents. chemimpex.com The typical synthetic strategy involves the nucleophilic substitution of the chlorine atom with another aromatic group, often a phenol (B47542). This reaction creates a diaryl ether linkage, a common structural feature in various agrochemical families. The trifluoromethyl group, delivered via the trifluoroethoxy side chain, is a well-established feature in agrochemical design, often contributing to increased efficacy and metabolic stability of the final active ingredient.

Below is a table representing the key structural features of the compound relevant to its role as an agrochemical precursor.

FeatureDescriptionRelevance in Agrochemical Synthesis
Chloronitro Aromatic Core A benzene ring substituted with both a chlorine atom and a nitro group.The chlorine atom serves as a leaving group for nucleophilic substitution, while the nitro group activates the ring for this reaction and can be chemically modified in subsequent steps.
Ether Linkage An oxygen atom connecting the aromatic ring to the trifluoroethyl group.Diaryl ethers are a significant class of herbicides, and this compound provides a pre-functionalized ring for their synthesis.
Trifluoromethyl Group A -CF3 moiety present on the ethoxy side chain.This group is known to enhance the biological activity and stability of many agrochemicals.

The reactivity of this compound also allows for its use as a precursor to functional monomers for high-performance polymers. chemimpex.commdpi.com The synthesis of novel polymers often relies on monomers containing specific functional groups that impart desired properties such as thermal stability, chemical resistance, and low dielectric constants. nih.govrsc.org

Two primary reaction pathways can transform this compound into a polymer precursor:

Reduction of the Nitro Group: The nitro group can be chemically reduced to form 3-chloro-4-(2,2,2-trifluoroethoxy)aniline. appchemical.com This resulting aromatic amine can serve as a monomer component. For example, it can be reacted with diacyl chlorides to form polyamides or with dianhydrides to form polyimides.

Substitution of the Chlorine Atom: The chlorine can be displaced through nucleophilic aromatic substitution to introduce other functionalities. mdpi.com For instance, reaction with a bisphenol could lead to the formation of an ether-linked monomer suitable for polyether synthesis.

The incorporation of the trifluoroethoxy group into the polymer backbone is particularly significant. Fluorinated polymers are known for their exceptional properties, including high thermal stability, hydrophobicity, and low refractive index. acs.org

Integration into High-Energy Materials Research (excluding specific product performance/safety)

In the field of high-energy materials, nitroaromatic compounds are a foundational class of substances. baranlab.orgprinceton.edu The presence of one or more nitro groups (an "explosophore") bonded to an aromatic ring can impart energetic characteristics. baranlab.org this compound is of theoretical interest in this area due to its combination of a nitro group and fluorine atoms.

The key attributes relevant to high-energy materials research are summarized below:

Structural ComponentPotential Contribution to Energetic Properties
Nitro Group (-NO2) Acts as the primary energy-releasing functional group (oxidizer).
Aromatic Ring Provides a stable, high-carbon-content fuel backbone.
Trifluoroethoxy Group The fluorine atoms increase the overall density of the molecule, a critical parameter in energetic material formulation. It also influences the oxygen balance of the compound. nih.govresearchgate.net
Chlorine Atom Contributes to the molecular density.

Research in this domain explores how modifying the structure of nitroaromatic compounds can influence their fundamental energetic properties. The introduction of fluorine-containing groups like trifluoroethoxy is a modern strategy aimed at enhancing properties such as density and thermal stability.

Exploration in Dye and Pigment Precursor Synthesis

Chloronitrobenzenes are well-established intermediates in the synthesis of azo dyes and pigments. nih.govijirset.com The synthetic pathway typically begins with the reduction of the nitro group to an amine. The resulting aniline (B41778) derivative is then subjected to diazotization (reaction with nitrous acid) to form a highly reactive diazonium salt. This salt is subsequently reacted with a coupling component (such as a phenol or another aniline derivative) to form the final azo dye, which is characterized by the -N=N- linkage connecting aromatic rings. plantarchives.org

Following this general scheme, this compound can be converted into the corresponding 3-chloro-4-(2,2,2-trifluoroethoxy)aniline. appchemical.com This aniline can then be used as the diazo component. The substituents on the aromatic ring—the chlorine atom and the trifluoroethoxy group—would be expected to influence the final properties of the dye, such as its color (chromophore), lightfastness, and solubility in various media. The trifluoroethoxy group, in particular, could impart unique properties to the resulting pigment.

Contribution to Novel Organic Electronic Materials (e.g., OLED intermediates)

The development of new materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs), relies on a diverse library of specialized organic intermediates. Halogenated and nitrated aromatic compounds serve as versatile starting materials for building the complex molecular structures required for functions like charge transport and light emission.

This compound can be considered a precursor for OLED intermediates through various synthetic modifications. For example, the chlorine and nitro groups can be replaced or transformed to build larger, conjugated systems. The trifluoroethoxy group is of particular interest as it can enhance key material properties:

Solubility: The fluorine-containing group can improve the solubility of the resulting complex molecules in organic solvents, which is crucial for solution-based processing and device fabrication.

Thermal and Chemical Stability: Fluorinated organic materials often exhibit enhanced stability, leading to longer operational lifetimes for electronic devices.

Electronic Properties: The electronegativity of the fluorine atoms can modulate the energy levels (HOMO/LUMO) of the final material, which is a critical aspect of tuning the performance of OLEDs and other organic electronic devices.

Environmental Transformation and Degradation Studies Chemical/mechanistic Focus

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the involvement of living organisms, is a crucial aspect of the environmental transformation of chemical compounds. The primary abiotic pathways considered are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For "2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene," hydrolysis would involve the cleavage of the ether bond. The rate and mechanism of this reaction are influenced by factors such as pH, temperature, and the presence of catalysts.

In acidic conditions, hydrolysis of similar aromatic ethers can be initiated by the protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack on the aromatic ring can occur, potentially leading to the displacement of the trifluoroethoxy group, although this is generally a slow process for ethers. Research on the hydrolysis of tri-2-chloro-4-nitrophenyl phosphate (B84403) has shown that the reaction rate can be influenced by the acid concentration. asianpubs.org Similarly, studies on 4-nitrophenyl β-D-glucoside have detailed different hydrolysis mechanisms depending on the pH. chemrxiv.orgchemrxiv.org

Table 1: Postulated Hydrolysis Products of this compound

ReactantConditionPotential Products
This compoundAcidic or Basic Hydrolysis2-Chloro-4-nitrophenol (B164951)
2,2,2-Trifluoroethanol (B45653)

Note: This table is based on general chemical principles of ether hydrolysis and does not represent experimentally confirmed data for this specific compound.

Photolysis is the decomposition of molecules by light. Aromatic compounds, particularly those with nitro groups, can absorb ultraviolet (UV) radiation from sunlight, leading to their transformation. The photolytic degradation of "this compound" would likely involve the excitation of the nitro group, which can lead to a variety of reactions.

Specific photolysis studies on this compound are not available. However, research on other nitroaromatic compounds suggests potential pathways. One common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group to a nitroso group, which can then undergo further reactions. Another possibility is the homolytic cleavage of the ether bond, generating radical species that can react with other molecules or undergo rearrangement. The presence of the chlorine atom on the aromatic ring could also lead to photochemical dechlorination, although this is generally less common than reactions involving the nitro group.

The trifluoroethoxy group is expected to be relatively stable to photolysis. The high strength of the C-F bonds makes this group resistant to photochemical degradation.

Table 2: Potential Photolysis Products of this compound

ReactantConditionPotential Products
This compoundUV Radiation2-Chloro-4-nitroso-1-(2,2,2-trifluoroethoxy)benzene
2-Chloro-4-nitrophenol
Various radical species and secondary products

Note: This table presents hypothetical products based on the known photochemistry of related nitroaromatic compounds.

Biotransformation Pathways and Metabolite Identification (excluding ecotoxicity)

Biotransformation, the chemical modification of substances by living organisms, is a major pathway for the degradation of organic pollutants in the environment.

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of chlorinated and nitroaromatic compounds. nih.gov The degradation of "this compound" by microorganisms would likely involve initial enzymatic attacks on the aromatic ring or the nitro group.

Based on studies of similar compounds, several microbial degradation pathways can be postulated:

Reductive Pathway: The initial step could be the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group. This is a common transformation for nitroaromatic compounds under anaerobic or anoxic conditions.

Oxidative Pathway: Aerobic microorganisms often initiate the degradation of aromatic compounds by incorporating one or two oxygen atoms into the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This can lead to the formation of catechols or other dihydroxylated intermediates, which are then susceptible to ring cleavage.

Ether Bond Cleavage: While the trifluoroethoxy group is expected to be recalcitrant, some microorganisms possess enzymes capable of cleaving ether bonds. This would lead to the formation of 2-chloro-4-nitrophenol and 2,2,2-trifluoroethanol. The trifluoroethanol moiety would likely persist in the environment.

The presence of the trifluoroethoxy group is expected to significantly hinder microbial degradation. The high stability of the C-F bonds makes this part of the molecule resistant to enzymatic attack. Research on the biodegradation of fluorinated alkyl substances has shown that while some biotransformation can occur, complete mineralization is often limited. nih.gov

Table 3: Potential Microbial Metabolites of this compound

Initial ReactantProposed PathwayPotential Metabolites
This compoundNitroreduction2-Chloro-4-amino-1-(2,2,2-trifluoroethoxy)benzene
DioxygenationDihydroxylated intermediates
Ether cleavage2-Chloro-4-nitrophenol
2,2,2-Trifluoroethanol

Note: This table is speculative and based on known microbial degradation pathways of analogous compounds.

Specific enzymatic studies on "this compound" have not been reported. However, the types of enzymes that could potentially transform this molecule can be inferred from research on other xenobiotics.

Nitroreductases: These enzymes catalyze the reduction of the nitro group and are widespread in both aerobic and anaerobic microorganisms. They could transform the parent compound into its corresponding amino derivative.

Monooxygenases and Dioxygenases: These enzymes are key in the aerobic degradation of aromatic compounds. They could hydroxylate the benzene (B151609) ring, making it more susceptible to further degradation. The cytochrome P450 monooxygenase system, found in a wide range of organisms, is known to be involved in the biotransformation of various xenobiotics. mdpi.com

Etherases: While less common, some enzymes are capable of cleaving ether linkages. The activity of such enzymes on the trifluoroethoxy group would be a critical determinant of the compound's persistence.

The trifluoroethoxy group is likely to pose a significant challenge to enzymatic degradation due to its high stability. The biotransformation of halogenated benzenes often leads to the formation of various reactive metabolites.

Table 4: Potentially Involved Enzyme Classes in the Transformation of this compound

Enzyme ClassPotential Reaction
NitroreductasesReduction of the nitro group
MonooxygenasesHydroxylation of the aromatic ring
DioxygenasesDihydroxylation of the aromatic ring
EtherasesCleavage of the ether bond

Note: This table lists enzyme classes known to act on similar chemical structures and does not imply confirmed activity on the specific target compound.

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatographic methods are fundamental to the analysis of "2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene," providing the means to isolate the analyte of interest from starting materials, byproducts, and degradation products.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound." Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach for such analytes.

Research Findings: In a typical research setting, a reversed-phase HPLC method for the quantitative analysis of "this compound" would be developed to ensure high resolution and sensitivity. The presence of the nitro group and the benzene (B151609) ring makes the compound highly responsive to ultraviolet (UV) detection. A diode array detector (DAD) or a variable wavelength detector (VWD) would be suitable for this purpose, allowing for quantification at a wavelength of maximum absorbance, likely around 254 nm. Isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is often effective for separating chloronitroaromatic compounds. nih.gov For more complex samples containing impurities with a wide range of polarities, a gradient elution program may be necessary to achieve optimal separation.

Table 1: Illustrative HPLC Parameters for the Analysis of "this compound"

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temperature 30 °C

| Expected Retention Time | 5-10 minutes |

For volatile and thermally stable compounds, gas chromatography is a powerful analytical tool. "this compound" is amenable to GC analysis. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Research Findings: Given the presence of both a halogen (chlorine) and a nitro group, an electron capture detector (ECD) is particularly well-suited for the analysis of "this compound." The ECD is highly sensitive to electrophilic functional groups, providing excellent sensitivity for trace-level detection. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used to achieve good separation of isomers and related impurities. The injector and detector temperatures must be optimized to ensure efficient volatilization of the analyte without thermal degradation.

Table 2: Representative GC-ECD Conditions for the Analysis of "this compound"

Parameter Value
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Nitrogen or Helium
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min

| Detector | Electron Capture Detector (ECD) |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are essential for the comprehensive analysis of complex mixtures and the unambiguous identification of unknown components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and quantifying trace-level impurities and potential metabolites of "this compound" in various matrices.

Research Findings: In impurity profiling, a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer, can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and specificity. researchgate.net The precursor ion (the molecular ion of "this compound") is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

Table 3: Notional LC-MS/MS Parameters for Impurity Analysis

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z) [M-H]⁻ or [M]⁻
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling

| LC Conditions | Similar to HPLC-UV (Section 9.1.1) with a compatible mobile phase (e.g., using formic acid instead of non-volatile buffers) |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of MS, making it the gold standard for the analysis of volatile and semi-volatile organic compounds.

Research Findings: GC-MS is invaluable for identifying and quantifying volatile impurities in research-grade "this compound." Electron ionization (EI) is the most common ionization technique used in GC-MS, producing a characteristic fragmentation pattern that serves as a "fingerprint" for the compound. This fragmentation pattern can be compared to spectral libraries for positive identification. The total ion chromatogram (TIC) provides an overview of all volatile components in the sample, while extracted ion chromatograms (EICs) can be used to selectively detect and quantify specific compounds. A method for the determination of nitrobenzenes and nitrochlorobenzenes in water samples has been developed using dispersive liquid-liquid microextraction followed by GC-MS, demonstrating the applicability of this technique for related compounds. researchgate.net

Table 4: General GC-MS Parameters for Volatile Impurity Profiling

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 amu

| GC Conditions | Similar to GC-ECD (Section 9.1.2) |

Quality Control Methodologies for Research Materials (excluding general specifications)

Beyond routine purity assessment, specific quality control methodologies are employed to ensure the suitability of "this compound" for research applications.

Research Findings: For research materials, quality control extends to the identification and quantification of specific, potentially problematic impurities that could interfere with experimental outcomes. This includes the monitoring of starting materials, reaction byproducts, and degradation products. For instance, the presence of isomers or related chlorinated nitroaromatic compounds would be closely monitored. Method validation according to established guidelines is a critical aspect of quality control, ensuring that the analytical methods are accurate, precise, linear, and robust for their intended purpose. Stress testing, where the material is subjected to harsh conditions (e.g., heat, light, acid, base), can be performed to identify potential degradation pathways and to develop stability-indicating methods. The analytical techniques described in the preceding sections, particularly HPLC and GC, form the backbone of these quality control methodologies.

Impurity Profiling and Method Development for Synthesis Optimization

A comprehensive understanding of the impurity profile of this compound is paramount for optimizing its synthesis. The primary route to this compound is through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This process typically involves the reaction of 2,4-dichloronitrobenzene (B57281) with 2,2,2-trifluoroethanol (B45653) in the presence of a base.

The nature of this synthetic pathway gives rise to a predictable set of potential impurities. These can be broadly categorized as unreacted starting materials, isomeric byproducts, and over-reaction products. The identification and quantification of these impurities are crucial for refining reaction conditions to maximize the yield and purity of the desired product.

Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOrigin
2,4-DichloronitrobenzeneCl-C₆H₃(Cl)NO₂Unreacted starting material
2,2,2-TrifluoroethanolCF₃CH₂OHUnreacted starting material
4-Chloro-2-nitro-1-(2,2,2-trifluoroethoxy)benzeneNO₂-C₆H₃(Cl)OCH₂CF₃Isomeric byproduct from substitution at the C-2 position
1,3-Bis(2,2,2-trifluoroethoxy)-4-nitrobenzeneNO₂-C₆H₃(OCH₂CF₃)₂Di-substituted byproduct from reaction at both chloro positions

The development of a precise and reliable analytical method is essential for the separation and quantification of this compound from these potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.

A reversed-phase HPLC method can be developed to achieve the desired separation. The selection of the stationary phase (column) and the mobile phase composition are critical parameters that must be optimized. For the analysis of halogenated and nitroaromatic compounds, a C18 column is often a suitable choice due to its hydrophobic nature, which allows for good retention and separation based on the polarity of the analytes.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer to control the pH. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of compounds with a range of polarities.

Proposed HPLC Method Parameters for the Analysis of this compound and its Impurities

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 80-40% B; 30-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This proposed HPLC method would allow for the effective separation of the target compound from its key impurities, enabling accurate purity assessment and providing valuable feedback for the optimization of the synthesis process. By monitoring the levels of unreacted starting materials and byproducts under different reaction conditions (e.g., temperature, reaction time, base), the synthesis can be fine-tuned to maximize the formation of this compound while minimizing the generation of undesirable impurities.

Further characterization and confirmation of the identity of these impurities can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique provides information on the molecular weight and fragmentation patterns of the compounds, which can be used to confirm their structures.

By combining a thorough understanding of the potential impurities with the development of a robust and specific analytical method, the synthesis of this compound can be effectively optimized to produce a high-purity final product.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene, and how are intermediates purified?

  • Methodology : The compound can be synthesized via sequential substitution reactions. For example, introducing the trifluoroethoxy group to a chlorobenzene precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by nitration using mixed HNO₃/H₂SO₄. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol . Key intermediates like 1-(chloromethyl)-4-(trifluoroethoxy)benzene (CAS 115773-19-8) are critical for functional group compatibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons; trifluoroethoxy CF₃ splits into quartets).
  • X-ray crystallography : Resolves regiochemistry and confirms molecular geometry, as demonstrated for structurally similar nitro-trifluoroethoxy benzene derivatives .
  • IR spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and trifluoroethoxy (1280–1120 cm⁻¹) groups .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodology : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability tests under varying pH and temperature (e.g., 25°C vs. 40°C) are recommended. Store in inert atmospheres (argon) to prevent hydrolysis of the trifluoroethoxy group .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or halogenation be addressed?

  • Methodology : Nitration of trifluoroethoxy-substituted aromatics often favors the para position due to electron-withdrawing effects. For meta-directing groups, use directing auxiliaries or protective strategies. Computational modeling (DFT) predicts charge distribution to guide reaction conditions . Experimental validation via HPLC-MS monitors byproduct formation .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodology : Cross-validate data using high-purity samples (≥98%, confirmed by HPLC ). For structural ambiguities, single-crystal X-ray diffraction provides definitive proof, as seen in studies of 2-chloro-4-nitro analogs . Contradictions may arise from polymorphic forms or impurities; thermogravimetric analysis (TGA) clarifies thermal behavior .

Q. What mechanistic insights exist for nucleophilic substitution at the trifluoroethoxy group?

  • Methodology : Kinetic studies under varying nucleophiles (e.g., amines, thiols) and solvents (polar vs. nonpolar) reveal SN2 pathways. Isotopic labeling (e.g., ¹⁸O in trifluoroethanol) tracks oxygen transfer, while DFT calculations model transition states . Competing elimination pathways are minimized by using bulky bases .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group lowers LUMO energy, favoring electron-deficient reactions. Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. What are the toxicity and environmental safety profiles of this compound?

  • Methodology : Acute toxicity tests (e.g., LD₅₀ in rodents) and ecotoxicity assays (Daphnia magna, algae) are essential. Waste must be neutralized (e.g., with NaHCO₃) and disposed via certified facilities due to persistent trifluoroethoxy residues . Material Safety Data Sheets (MSDS) for analogs like 2-bromo-4-nitro-1-(trifluoromethoxy)benzene provide handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.